molecular formula C12H22N4O B13630879 {5-cyclobutyl-1-[3-(dimethylamino)propyl]-1H-1,2,3-triazol-4-yl}methanol

{5-cyclobutyl-1-[3-(dimethylamino)propyl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No.: B13630879
M. Wt: 238.33 g/mol
InChI Key: BEKJJJYLJSWDOO-UHFFFAOYSA-N
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Description

{5-cyclobutyl-1-[3-(dimethylamino)propyl]-1H-1,2,3-triazol-4-yl}methanol is a complex organic compound featuring a cyclobutyl ring, a dimethylamino propyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-cyclobutyl-1-[3-(dimethylamino)propyl]-1H-1,2,3-triazol-4-yl}methanol typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Cyclobutyl Group: This step involves the use of cyclobutyl bromide in a nucleophilic substitution reaction.

    Attachment of the Dimethylamino Propyl Group: This can be done through a reductive amination reaction using dimethylamine and a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the cyclobutyl group, leading to various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, {5-cyclobutyl-1-[3-(dimethylamino)propyl]-1H-1,2,3-triazol-4-yl}methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of triazole-containing molecules on biological systems. It may serve as a probe to investigate enzyme interactions or cellular processes.

Medicine

In medicine, the compound’s potential pharmacological properties can be explored. Triazole derivatives are known for their antifungal and antimicrobial activities, making this compound a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {5-cyclobutyl-1-[3-(dimethylamino)propyl]-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The dimethylamino group may enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • {5-cyclobutyl-1-[3-(dimethylamino)propyl]-1H-1,2,3-triazol-4-yl}methane
  • {5-cyclobutyl-1-[3-(dimethylamino)propyl]-1H-1,2,3-triazol-4-yl}ethanol
  • {5-cyclobutyl-1-[3-(dimethylamino)propyl]-1H-1,2,3-triazol-4-yl}acetone

Uniqueness

What sets {5-cyclobutyl-1-[3-(dimethylamino)propyl]-1H-1,2,3-triazol-4-yl}methanol apart from similar compounds is its specific combination of functional groups

Properties

Molecular Formula

C12H22N4O

Molecular Weight

238.33 g/mol

IUPAC Name

[5-cyclobutyl-1-[3-(dimethylamino)propyl]triazol-4-yl]methanol

InChI

InChI=1S/C12H22N4O/c1-15(2)7-4-8-16-12(10-5-3-6-10)11(9-17)13-14-16/h10,17H,3-9H2,1-2H3

InChI Key

BEKJJJYLJSWDOO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(=C(N=N1)CO)C2CCC2

Origin of Product

United States

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